Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride
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Overview
Description
Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride is a chemical compound with the molecular formula C11H16Cl3N It is known for its unique structure, which includes a butyl group attached to a 2,3-dichlorophenylmethylamine moiety
Scientific Research Applications
Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
The safety data sheet for a similar compound, butyl[(3,4-dichlorophenyl)methyl]amine hydrochloride, indicates that it may cause skin and eye irritation, respiratory irritation, and is very toxic to aquatic life with long-lasting effects . It’s important to handle such compounds with care, using protective equipment and following safety protocols .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride typically involves the reaction of 2,3-dichlorobenzyl chloride with butylamine in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Mechanism of Action
The mechanism of action of Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Butyl[(3,4-dichlorophenyl)methyl]amine hydrochloride
- Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride
Uniqueness
Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and can lead to different chemical and biological properties.
Properties
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]butan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N.ClH/c1-2-3-7-14-8-9-5-4-6-10(12)11(9)13;/h4-6,14H,2-3,7-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCOTIPTUQFUGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C(=CC=C1)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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